molecular formula C4H9FO2 B6173529 (2S)-2-fluorobutane-1,4-diol CAS No. 2613299-36-6

(2S)-2-fluorobutane-1,4-diol

Cat. No. B6173529
CAS RN: 2613299-36-6
M. Wt: 108.1
InChI Key:
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Description

(2S)-2-fluorobutane-1,4-diol, also known as 1,4-difluorobutane-2-ol, is an important organic compound that has been widely used in various scientific and industrial applications. It is a colorless, odorless liquid with a boiling point of 64.5 °C and a melting point of -53.2 °C. It is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

(2S)-2-fluorobutane-1,4-diol has been used extensively in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of various organic compounds, such as fluorinated steroids, fluorinated amino acids, and fluorinated peptides. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-cancer agents, and antiviral agents. In biochemistry, it has been used in the synthesis of various enzymes, such as proteases and lipases.

Mechanism of Action

(2S)-2-fluorobutane-1,4-diol has a number of different mechanisms of action, depending on the application. In organic synthesis, it acts as a fluorinating agent, allowing for the selective fluorination of organic compounds. In pharmaceuticals, it acts as a prodrug, allowing for the delivery of active pharmaceutical ingredients to their target site. In biochemistry, it acts as a substrate for various enzymes, allowing for the catalytic formation of organic compounds.
Biochemical and Physiological Effects
(2S)-2-fluorobutane-1,4-diol has a number of biochemical and physiological effects, depending on the application. In organic synthesis, it can increase the reactivity of organic compounds, allowing for the selective formation of desired products. In pharmaceuticals, it can increase the bioavailability of active pharmaceutical ingredients, allowing for increased therapeutic efficacy. In biochemistry, it can act as a substrate for various enzymes, allowing for the catalytic formation of organic compounds.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-fluorobutane-1,4-diol has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, making it an attractive option for researchers on a budget. Additionally, it is highly soluble in water, making it easy to work with in aqueous solutions. However, it is also highly toxic, making it necessary to take proper safety precautions when handling it. Additionally, it can be difficult to control the reaction conditions when using (2S)-2-fluorobutane-1,4-diol, making it difficult to obtain reproducible results.

Future Directions

There are a number of potential future directions for the use of (2S)-2-fluorobutane-1,4-diol. It could be used in the development of new pharmaceuticals, such as antifungal agents, anti-cancer agents, and antiviral agents. Additionally, it could be used in the development of new enzymes, such as proteases and lipases. It could also be used in the development of new organic compounds, such as fluorinated steroids, fluorinated amino acids, and fluorinated peptides. Finally, it could be used in the development of new technologies, such as sensors and catalysts.

Synthesis Methods

(2S)-2-fluorobutane-1,4-diol can be synthesized by a variety of methods, including the oxidation of (2S)-2-fluorobutane-1,4-diolbutane, the reaction of sodium fluoride with 1,4-dichlorobutane, and the reaction of (2S)-2-fluorobutane-1,4-diolbutane with sodium hydroxide. The most common method is the reaction of (2S)-2-fluorobutane-1,4-diolbutane with sodium hydroxide, which is also known as the "Fluorobutanol Synthesis". This method involves the reaction of (2S)-2-fluorobutane-1,4-diolbutane with sodium hydroxide to form (2S)-2-fluorobutane-1,4-diol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-2-fluorobutane-1,4-diol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by further reactions to form the final product. The key steps in the synthesis pathway include the introduction of the fluorine atom and the formation of the diol functional group.", "Starting Materials": [ "2-bromo-1-fluorobutane", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Conversion of 2-bromo-1-fluorobutane to 2-fluorobutanol", "2-bromo-1-fluorobutane is reacted with sodium hydroxide in water to form 2-fluorobutanol.", "Step 2: Oxidation of 2-fluorobutanol to 2-fluorobutanal", "2-fluorobutanol is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 2-fluorobutanal.", "Step 3: Reduction of 2-fluorobutanal to (2S)-2-fluorobutane-1,4-diol", "2-fluorobutanal is reduced with sodium borohydride in the presence of sodium chloride and sodium bicarbonate to form (2S)-2-fluorobutane-1,4-diol." ] }

CAS RN

2613299-36-6

Product Name

(2S)-2-fluorobutane-1,4-diol

Molecular Formula

C4H9FO2

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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